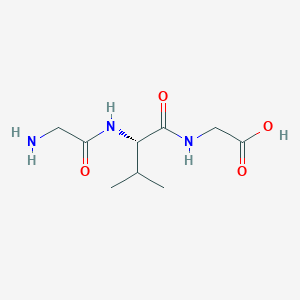
Gly-Val-Gly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylvalylglycine, commonly referred to as Gly-Val-Gly, is a tripeptide composed of glycine, valine, and glycine. Tripeptides like this compound are short chains of amino acids linked by peptide bonds. These compounds play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Val-Gly typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). The final step involves deprotection to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for easy purification and scalability .
Chemical Reactions Analysis
Types of Reactions
Gly-Val-Gly can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized peptides with modified side chains.
Reduction: Formation of reduced peptides with altered functional groups.
Substitution: Formation of substituted peptides with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, Gly-Val-Gly is used as a model compound to study peptide bond formation and hydrolysis. It serves as a reference for understanding the behavior of larger peptides and proteins .
Biology
In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate specificity. It is also employed in studies related to peptide transport and metabolism .
Medicine
Its ability to enhance the stability and bioavailability of drugs makes it a valuable component in pharmaceutical formulations .
Industry
In the industrial sector, this compound is used in the production of biomaterials and as an additive in cosmetics. Its properties contribute to the development of products with improved texture, stability, and efficacy .
Mechanism of Action
Gly-Val-Gly exerts its effects primarily through interactions with specific molecular targets, such as receptors and enzymes. One notable mechanism involves its role as an agonist of the calcium-sensing receptor (CaSR). By binding to CaSR, this compound enhances the perception of umami, fat, and sweet tastes, contributing to the overall flavor profile of foods. This interaction also influences cellular signaling pathways, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Glycylglycine (Gly-Gly): A dipeptide composed of two glycine molecules.
Valylglycine (Val-Gly): A dipeptide composed of valine and glycine.
Glycylvaline (Gly-Val): A dipeptide composed of glycine and valine.
Uniqueness of Gly-Val-Gly
This compound is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Unlike its dipeptide counterparts, this compound exhibits enhanced stability and bioactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
28112-97-2 |
|---|---|
Molecular Formula |
C9H17N3O4 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H17N3O4/c1-5(2)8(12-6(13)3-10)9(16)11-4-7(14)15/h5,8H,3-4,10H2,1-2H3,(H,11,16)(H,12,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
RYAOJUMWLWUGNW-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















